molecular formula C21H17ClN4O2 B2741125 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1260925-06-1

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2741125
CAS No.: 1260925-06-1
M. Wt: 392.84
InChI Key: SKVKKQSGVCZMCN-UHFFFAOYSA-N
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Description

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on bioactive benzothiazolinone acetamide analogs, including compounds with structural similarities, explored their photovoltaic efficiency and ligand-protein interactions. These compounds exhibited good light harvesting efficiency (LHE) and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). Additionally, their ligand-protein interactions with Cyclooxygenase 1 (COX1) were studied through molecular docking, suggesting potential biomedical applications (Mary et al., 2020).

Synthetic Methodologies for Oxadiazole Derivatives

Another research effort described a novel synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential. The study elaborated on the synthesis of N‐aryl/aralkyl derivatives, showcasing a methodology that could be applicable to the synthesis of structurally related compounds, including the one . This synthesis pathway underscores the versatility of oxadiazole derivatives in medicinal chemistry and their potential as drug leads (Iftikhar et al., 2019).

Applications in Antibacterial Agents

Research into the synthesis of novel thiazolidinone and acetidinone derivatives, including studies on their antimicrobial activity, highlights the potential utility of acetamide derivatives in developing new antibacterial agents. These compounds were synthesized through specific reactions and screened for antimicrobial activity, indicating their potential role in addressing bacterial infections (Mistry et al., 2009).

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKKQSGVCZMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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